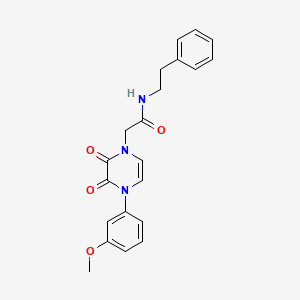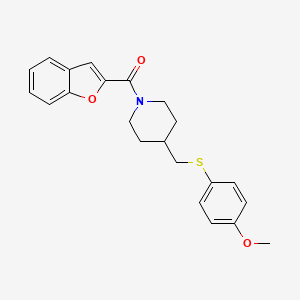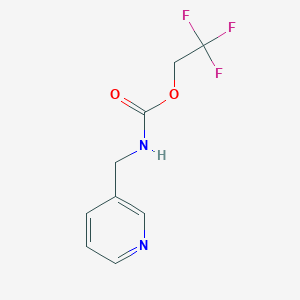
1-(prop-2-yn-1-yl)-N'-(pyridine-2-carbonyl)piperidine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(prop-2-yn-1-yl)-N'-(pyridine-2-carbonyl)piperidine-4-carbohydrazide, also known as P2CPPC, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(prop-2-yn-1-yl)-N'-(pyridine-2-carbonyl)piperidine-4-carbohydrazide has been reported to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been reported to inhibit the activity of AKT and mTOR, proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their growth. Moreover, this compound has been reported to exhibit anti-oxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(prop-2-yn-1-yl)-N'-(pyridine-2-carbonyl)piperidine-4-carbohydrazide is its potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for 1-(prop-2-yn-1-yl)-N'-(pyridine-2-carbonyl)piperidine-4-carbohydrazide research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of this compound analogs with improved solubility and efficacy may enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for cancer therapy. Further studies are needed to elucidate its mechanism of action and identify its molecular targets, as well as to investigate its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of 1-(prop-2-yn-1-yl)-N'-(pyridine-2-carbonyl)piperidine-4-carbohydrazide involves the reaction of piperidine-4-carboxylic acid with propargyl bromide, followed by the reaction of the resulting propargyl piperidine with pyridine-2-carbonyl chloride and hydrazine hydrate. This method has been reported to yield this compound with a high purity and yield.
Applications De Recherche Scientifique
1-(prop-2-yn-1-yl)-N'-(pyridine-2-carbonyl)piperidine-4-carbohydrazide has been reported to exhibit potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N'-(1-prop-2-ynylpiperidine-4-carbonyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-9-19-10-6-12(7-11-19)14(20)17-18-15(21)13-5-3-4-8-16-13/h1,3-5,8,12H,6-7,9-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQICOXUVXNPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone](/img/structure/B2674672.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine](/img/structure/B2674673.png)

![N,N-Dimethyl-1-[3-(prop-2-enoylamino)propyl]pyrrolidine-2-carboxamide](/img/structure/B2674678.png)
![N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B2674684.png)
![6-Ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2674685.png)

![4-methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2674688.png)
![1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine](/img/structure/B2674689.png)
![tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate](/img/structure/B2674690.png)

![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B2674692.png)
![1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2674693.png)